molecular formula C10H13F2N3OS B2468030 N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide CAS No. 2419189-63-0

N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide

Cat. No.: B2468030
CAS No.: 2419189-63-0
M. Wt: 261.29
InChI Key: FLKYDCIYQGJDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide is a synthetic small molecule featuring a thiadiazole carboxamide core, a scaffold recognized in medicinal chemistry for its potential in anticancer research . The compound is offered exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. The primary research value of this chemotype lies in its potential as a inhibitor of receptor tyrosine kinases, specifically c-Met (also known as the mesenchymal epithelial transition factor) . c-Met is a high-interest target in oncology, as its dysregulated signaling is implicated in tumor growth, invasion, and metastasis . Small molecule inhibitors that target the c-Met pathway, particularly type II inhibitors which bind to an inactive DFG-out conformation of the kinase, are a active area of investigation for overcoming drug resistance . Thiadiazole-derived carboxamides, designed as moiety C in type II inhibitor structures, have demonstrated promising in vitro activity against c-Met and exhibited potency against several c-Met mutants in biochemical and cellular assays . These compounds have also shown mechanisms of action that include inducing cell cycle arrest and apoptosis in cancer cell lines, such as MKN-45 cells, and inhibiting c-Met phosphorylation . Furthermore, the 4,4-difluorocyclohexylmethyl moiety is a common structural element used in drug discovery to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. Researchers can utilize this compound as a reference standard or as a starting point for the design and synthesis of novel kinase inhibitors in anticancer drug discovery programs.

Properties

IUPAC Name

N-[(4,4-difluorocyclohexyl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3OS/c11-10(12)3-1-7(2-4-10)5-13-9(16)8-6-14-15-17-8/h6-7H,1-5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKYDCIYQGJDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=CN=NS2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

The compound exhibits a broad spectrum of biological activities, making it a valuable subject for research across various domains.

Antibacterial and Antifungal Properties

N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide has shown effectiveness against various bacterial strains and fungal infections. Studies indicate its potential as an antimicrobial agent, which could be beneficial in developing new treatments for resistant pathogens.

Antitumor Activity

Research has highlighted the compound's potential as an anticancer agent. It has been observed to inhibit certain kinases involved in cell proliferation and inflammatory pathways, suggesting applications in cancer therapy. Preliminary studies indicate that it can induce apoptosis in cancer cells by activating pathways involving p53 and caspases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control substances, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro assays conducted on several cancer cell lines (e.g., MCF-7) revealed that this compound exhibited cytotoxic effects with IC50 values indicating effective concentration levels for inducing apoptosis. The study highlighted its mechanism involving p53 activation and modulation of cell cycle progression.

Mechanism of Action

The mechanism of action of N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of thiadiazole carboxamides. Key analogs and their distinctions include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 4-(4,4-Difluorocyclohexyl)methyl, 5-carboxamide 251.28 High lipophilicity due to difluorocyclohexyl; potential CNS permeability
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 4-Methyl, 2-pyridinyl, 5-carboxamide ~220–240 (estimated) Aromatic pyridinyl enhances π-π interactions; lower metabolic stability
N-(2,2,2-Trichloroethyl)carboxamides Trichloroethyl, thiadiazole core ~300–350 (estimated) Electrophilic chlorine atoms increase reactivity; antimicrobial activity

Key Observations :

  • Fluorine Substitution: The difluorocyclohexyl group in the target compound improves pharmacokinetic properties (e.g., reduced CYP450 metabolism) compared to non-fluorinated or chlorinated analogs .

Biological Activity

N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data from various studies.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. It features a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves several steps:

  • Formation of Thiadiazole Ring : The initial step often includes the cyclization of hydrazides with carboxylic acids.
  • Introduction of Difluorocyclohexyl Group : This is achieved by reacting difluorocyclohexyl halides with the thiadiazole intermediate.
  • Amide Bond Formation : The final step involves coupling the thiadiazole with an appropriate amine to form the carboxamide structure.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

  • HEPG2 (Liver Cancer) : The compound demonstrated an effective concentration (EC50) of approximately 10.28 μg/mL, comparable to established anticancer agents .
  • A-549 (Lung Cancer) : Some derivatives exhibited moderate inhibitory effects, with certain compounds showing up to 40% inhibition .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways. Molecular docking studies suggest binding interactions within active sites of target proteins, which could lead to inhibition of their activity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesAnticancer ActivityNotes
N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamideDifluorocyclohexyl groupModerateShares structural similarities but differs in core structure
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamideFuran carboxamide moietyLow activity against certain cell linesDifferent core structure but similar functional groups

Research Findings

Several studies have highlighted the promising biological activities of thiadiazole derivatives:

  • Antiproliferative Studies : Compounds within this class have shown varying degrees of activity against different cancer cell lines, with some exhibiting potent inhibitory effects comparable to traditional chemotherapeutics .
  • Molecular Docking Simulations : These studies provide insights into how these compounds bind to target proteins and modulate their activity, offering a pathway for rational drug design .

Q & A

Q. What are the optimal synthetic routes for N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves amide bond formation between thiadiazole-5-carboxylic acid and (4,4-difluorocyclohexyl)methylamine. Key steps include:

  • Coupling Reagents: Use carbodiimides like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to activate the carboxylic acid .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
  • Temperature Control: Reactions often proceed at room temperature but may require reflux for sterically hindered substrates.
  • Yield Optimization: Monitor purity via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to acid).

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Characterization employs:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of the difluorocyclohexyl group (δ ~2.5–3.5 ppm for methylene protons) and thiadiazole ring (δ ~8.5–9.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 274.33 (C12_{12}H16_{16}F2_2N2_2OS) .
  • Elemental Analysis: Confirm C, H, N, S, and F content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological efficacy of this compound?

Methodological Answer:

  • Substituent Variation: Modify the cyclohexyl group (e.g., replacing difluoro with trifluoro or cyclopropyl) to assess steric/electronic effects on target binding .
  • Thiadiazole Core Alterations: Introduce methyl or amino groups at the 4-position of the thiadiazole to probe interactions with hydrophobic pockets or hydrogen-bonding sites .
  • In Silico Docking: Use software like AutoDock Vina to predict binding affinities for targets such as COX-II or antimicrobial enzymes, guided by precedents from similar thiadiazole derivatives .

Case Study:
A related thiadiazole-carboxamide showed 64% COX-II inhibition in vivo by optimizing the cyclohexyl substituent’s fluorination pattern .

Q. What experimental strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

  • Bioavailability Assessment: Measure logP (octanol-water partition coefficient) to evaluate membrane permeability. A logP >3 may limit aqueous solubility, reducing in vivo efficacy .
  • Metabolite Profiling: Use LC-MS to identify phase I/II metabolites. For example, oxidative defluorination could reduce activity in vivo .
  • Dose Escalation Studies: Adjust dosing regimens in animal models to match in vitro IC50_{50} values, accounting for plasma protein binding .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME predict absorption (e.g., %HIA >80%), CYP450 inhibition, and blood-brain barrier penetration .
  • Molecular Dynamics (MD): Simulate interactions with serum albumin to assess half-life. For example, hydrophobic interactions with the cyclohexyl group may increase plasma retention .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., fluorine count) with antimicrobial potency using datasets from analogous thiadiazoles .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

Methodological Answer:

  • HPLC-PDA/MS: Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Major degradation pathways include:
    • Hydrolysis: Amide bond cleavage under acidic/basic conditions, yielding thiadiazole-5-carboxylic acid and cyclohexylmethylamine .
    • Oxidation: Thiadiazole ring oxidation to sulfoxide or sulfone derivatives .
  • Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks to simulate long-term storage .

Q. How do structural features of this compound influence its selectivity for microbial vs. mammalian targets?

Methodological Answer:

  • Target-Specific Interactions: The difluorocyclohexyl group’s rigidity may enhance selectivity for bacterial enoyl-ACP reductase over human kinases.
  • Charge Distribution: The thiadiazole’s electron-deficient core interacts preferentially with bacterial DNA gyrase’s ATP-binding pocket .
  • Comparative Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains alongside mammalian cell lines (e.g., HEK293) to quantify selectivity indices .

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

  • Chiral Chromatography: Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers if the cyclohexyl group introduces stereocenters .
  • Continuous Flow Reactors: Improve reproducibility and yield (>90%) by automating reagent mixing and temperature control, as demonstrated for related carboxamides .
  • In-Process Controls (IPC): Monitor reaction progress via inline FTIR to detect side products early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.